molecular formula C8H10N2 B11922617 Indolin-2-amine

Indolin-2-amine

Katalognummer: B11922617
Molekulargewicht: 134.18 g/mol
InChI-Schlüssel: NUYJLLQGQBOLRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indolin-2-amine is a nitrogen-containing heterocyclic compound with a structure that includes a benzene ring fused to a five-membered nitrogenous ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indolin-2-amine can be synthesized through several methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels-Alder synthesis, which involves the cyclization of appropriate precursors under specific conditions . Catalytic synthesis using transition metals is also a popular method, providing high yields and selectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic synthesis. This method is favored due to its efficiency and the ability to control reaction conditions precisely, ensuring high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Indolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indolin-2-amines, which can be further utilized in the synthesis of more complex molecules .

Wirkmechanismus

The mechanism of action of indolin-2-amine involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The compound’s aromatic ring allows it to interact with amino acid residues in proteins through hydrophobic interactions, while the nitrogen atom can form hydrogen bonds .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Indolin-2-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Eigenschaften

Molekularformel

C8H10N2

Molekulargewicht

134.18 g/mol

IUPAC-Name

2,3-dihydro-1H-indol-2-amine

InChI

InChI=1S/C8H10N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5,9H2

InChI-Schlüssel

NUYJLLQGQBOLRE-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC2=CC=CC=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.